2-Methoxynaphthalene-1-sulfonyl chloride
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Overview
Description
2-Methoxynaphthalene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the second position and a sulfonyl chloride group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxynaphthalene-1-sulfonyl chloride typically involves the sulfonation of 2-methoxynaphthalene followed by chlorination. One common method is to react 2-methoxynaphthalene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and chlorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by nucleophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Lewis acids, bases.
Solvents: Organic solvents like dichloromethane, chloroform.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
2-Methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxynaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Another sulfonyl chloride with a simpler structure, used in similar reactions.
Naphthalene-2-sulfonic acid: A related compound with a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
2-Methoxynaphthalene-1-sulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group on the naphthalene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications where both electrophilic and nucleophilic sites are required .
Properties
CAS No. |
96362-60-6 |
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Molecular Formula |
C11H9ClO3S |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
2-methoxynaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO3S/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)16(12,13)14/h2-7H,1H3 |
InChI Key |
CEGNBSMSFPXEET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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